molecular formula C25H23N5O3S B2406371 N-(2-METHOXYPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866809-09-8

N-(2-METHOXYPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2406371
CAS No.: 866809-09-8
M. Wt: 473.55
InChI Key: REWJDIOZXGHQCG-UHFFFAOYSA-N
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Description

N-(2-METHOXYPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a methoxyphenyl group, and a trimethylphenylsulfonyl group

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3S/c1-15-13-16(2)22(17(3)14-15)34(31,32)25-24-27-23(26-19-10-6-8-12-21(19)33-4)18-9-5-7-11-20(18)30(24)29-28-25/h5-14H,1-4H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWJDIOZXGHQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=CC=C5OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. The initial step often includes the preparation of the triazoloquinazoline core, followed by the introduction of the methoxyphenyl and trimethylphenylsulfonyl groups through various coupling reactions. Common reagents used in these reactions include isocyanates, sulfonyl chlorides, and amines. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives of the original compound

Scientific Research Applications

N-(2-METHOXYPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-METHOXYPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is unique due to its combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the triazoloquinazoline core, along with the methoxyphenyl and trimethylphenylsulfonyl groups, makes it a versatile compound for various scientific research applications.

Biological Activity

N-(2-Methoxyphenyl)-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological evaluation, and molecular mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a triazole ring fused with a quinazoline moiety. The presence of the methoxy and trimethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole and quinazoline rings. While specific methods for synthesizing this exact compound are not extensively documented in the literature, related compounds have been synthesized through similar methodologies involving various coupling reactions and cyclization processes.

Antitumor Activity

Research indicates that compounds within the quinazoline family exhibit significant antitumor properties. For instance, studies have demonstrated that certain derivatives inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. Compounds structurally related to our target compound have shown IC50 values as low as 0.01 μM against DHFR .

Antimicrobial Activity

The antimicrobial efficacy of related quinazoline derivatives has been reported to be comparable to standard antibiotics such as Gentamicin and Ciprofloxacin. Compounds with similar structural features displayed broad-spectrum activity against various bacterial strains .

The proposed mechanism of action for compounds like this compound involves:

  • Inhibition of Enzymatic Activity : Targeting key enzymes involved in nucleotide synthesis.
  • Interference with Cell Division : Disrupting processes essential for cell proliferation in cancerous cells.

Case Studies

A study conducted on a series of quinazoline derivatives highlighted their ability to inhibit tumor growth in vitro and in vivo models. The derivatives were evaluated against several cancer cell lines, showing promising results with some compounds exhibiting more than 10-fold increased potency compared to standard chemotherapeutic agents like 5-fluorouracil (5-FU) .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/Minimum Inhibitory ConcentrationReference
Compound 28DHFR Inhibition0.02 μM
Compound 61AntimicrobialComparable to Gentamicin
Compound 40AntitumorGI50 MG-MID: 2.2 μM
Compound 64AntitumorGI50 MG-MID: 2.4 μM

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step routes, including cyclization, sulfonylation, and coupling reactions. Key steps include:

  • Triazole-Quinazoline Core Formation : Use of nitroarene reductive cyclization (e.g., Pd-catalyzed methods with formic acid derivatives as CO surrogates) .
  • Sulfonylation : Reaction with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in 1,4-dioxane) .
  • Optimization : Adjusting solvent polarity (e.g., toluene vs. DMF), temperature (80–120°C), and catalyst loading (e.g., 5–10 mol% Pd) to improve yields (reported 39–75% in similar compounds) .
  • Purity Control : Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) and HPLC (C18 column, acetonitrile/water) .

Q. Which spectroscopic and analytical methods are critical for structural characterization?

A combination of techniques ensures accurate characterization:

  • NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 538.96 for analogous compounds) .
  • Elemental Analysis : Validate C, H, N, S content (e.g., ±0.3% deviation from calculated values) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole-quinazoline fusion) .

Q. How can researchers assess the compound’s purity and stability under storage conditions?

  • Purity : Use HPLC (≥95% purity threshold) with UV detection (λ = 254 nm) and compare retention times with standards .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TLC or NMR for decomposition byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

  • Substituent Variation : Synthesize analogs with modified methoxyphenyl or sulfonyl groups (e.g., replacing trimethyl with trifluoromethyl) .
  • Biological Assays : Test against target enzymes (e.g., kinases) or pathogens (e.g., antimicrobial panels) using dose-response curves (IC50/EC50 determination) .
  • Data Correlation : Use statistical tools (e.g., multivariate regression) to link structural features (e.g., logP, steric bulk) to activity. Example
Substituent (R-group)Bioactivity (IC50, μM)
2,4,6-Trimethyl0.45 ± 0.02
3-Trifluoromethyl0.12 ± 0.01

Q. How to resolve contradictions in biological activity data across studies?

  • Assay Standardization : Ensure consistent protocols (e.g., cell line passage number, incubation time) .
  • Impurity Analysis : Re-test compounds with conflicting results using LC-MS to rule out degradation .
  • Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to confirm binding modes across studies .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • Molecular Dynamics (MD) : Simulate binding stability (e.g., RMSD < 2.0 Å over 100 ns) with target proteins (e.g., PARP1) .
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity (e.g., CYP450 inhibition risk) .

Methodological Notes

  • Experimental Design : Follow factorial design (e.g., 3×3 matrix) to test variables (catalyst, solvent, temperature) .
  • Data Reproducibility : Archive raw spectra and chromatograms in open-access repositories (e.g., Zenodo) .
  • Safety Protocols : Use fume hoods for sulfonylation steps and PPE for handling corrosive reagents .

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